Cas no 59-67-6 (Niacin)

Our Niacin product is a high-quality, pharmaceutical-grade form of nicotinic acid, offering enhanced bioavailability and stability. Its key advantages include improved cardiovascular health, increased energy production, and potential antioxidant properties, making it an excellent choice for various applications in the nutraceutical and pharmaceutical industries.
Niacin structure
Niacin structure
Product name:Niacin
CAS No:59-67-6
MF:C6H5NO2
MW:123.1094
MDL:MFCD00006391
CID:33738
PubChem ID:24897668

Niacin Chemical and Physical Properties

Names and Identifiers

    • Nicotinic acid
    • VB3
    • BETA-PICOLINIC ACID
    • ACIDUM-NICOTINICUM
    • 3-PYRIDINECARBOXYLIC ACID
    • 3-PICOLINIC ACID
    • 3-CARBOXYPYRIDINE
    • RARECHEM AL BO 0217
    • Pyridine -3-Carloxylic acid
    • Niacin
    • Niacin (Nicotinic Acid)
    • NIACIN(NICOTINIC ACID)(P)
    • Nicotinamide
    • Nicotinic acid (Vitamin B3) solution
    • NICOTINIIC ACID
    • VitaminB3
    • MS]
    • Nicotinic acid, Ph.Eur.
    • Pyridine-3-carboxylic Acid
    • Vitamin PP
    • 烟酸
    • Vitamin B3
    • wampocap
    • Acidum nicotinicum
    • Pellagrin
    • Apelagrin
    • Akotin
    • Efacin
    • Daskil
    • Pelonin
    • Linic
    • nicolar
    • nicocap
    • nicobid
    • nicamin
    • Nicodelmine
    • Enduracin
    • Pellagramin
    • Nicotinipca
    • Niconacid
    • Nicangin
    • Nicacid
    • Niaspan
    • Direktan
    • Peviton
    • Nyclin
    • Nicyl
    • Bionic
    • Diacin
    • Niac
    • Vitaplex N
    • Davitamon PP
    • Tega-Span
    • Nico-Span
    • SK-Niacin
    • Nicovasan
    • Nicovasen
    • Nicotene
    • Nicotamin
    • Nicocidin
    • Nicocrisina
    • Nipellen
    • Nicoside
    • Niconazid
    • 3-Pyridylcarboxylic acid
    • 1976-28-9
    • MLSMR
    • SMR000059024
    • MLS000069603
    • 636-79-3
    • 3-pyridinecarboxylate
    • P.P. factor
    • Nikotinsaeure
    • anti-pellagra vitamin
    • 59-67-6
    • PP factor
    • nicotinate
    • m-pyridinecarboxylic acid
    • pellagra preventive factor
    • pyridine-beta-carboxylic acid
    • beta-pyridinecarboxylic acid
    • Nicotinic Acid,98%
    • [5, 6-3H]-niacin
    • NAH
    • HMS2236A05
    • Nicotinic acid, meets USP testing specifications
    • Prestwick3_000881
    • Pyridine-carboxylique-3 [French]
    • KBio2_001543
    • pellagra
    • N1103
    • SW197229-3
    • NICOTINIC ACID [WHO-IP]
    • Nicosyl
    • Nicotinicacid
    • AB00052050
    • NCI60_001041
    • niacine
    • EINECS 200-441-0
    • GTPL1588
    • CCG-38340
    • S115
    • pyridine, 3-carboxy-
    • Spectrum5_001287
    • Acidum nicotinicum [INN-Latin]
    • Nicotinic acid, Ph Eur
    • NCGC00258971-01
    • NIACIN [HSDB]
    • 3-pyridine carboxylic acid
    • BPBio1_000730
    • Nicotinsaure [German]
    • BP-21419
    • Niacin, United States Pharmacopeia (USP) Reference Standard
    • Niacor (TN)
    • NCGC00256537-01
    • BIDD:GT0644
    • DTXSID1020932
    • CS-1946
    • Nicotinic acid, >=99.5% (HPLC)
    • Nicagin
    • KBioGR_001309
    • HMS3259K21
    • Nicosan 3
    • N0082
    • 3-Carboxylpyridine
    • ABT-919
    • NSC169454
    • STK301803
    • Tox21_110337_1
    • AKOS000118980
    • KBio3_001569
    • 3-Pyridylcarboxylate
    • EC 200-441-0
    • NCGC00016268-05
    • J-523605
    • Acide nicotinique
    • F2191-0082
    • Nicotinic acid-d3(major)
    • Z56755709
    • antipellagra vitamin
    • NICOTINIC ACID [JAN]
    • SY011111
    • HY-B0143
    • Acido nicotinico [INN-Spanish]
    • NCGC00016268-02
    • 3PyrCOOH
    • Spectrum4_000965
    • preventative factor
    • NIACIN [USP MONOGRAPH]
    • AB00052050-13
    • Nicotinic acid (Vitamin B3)
    • Nicotine acid
    • Acide nicotinique [INN-French]
    • BRN 0109591
    • [3H]nicotinic acid
    • Nicotinic acid 10 microg/mL in Acetonitrile
    • Nicotinic acid, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, >=98%
    • SR-01000722017-3
    • HMS1570B04
    • NICOTINIC ACID [EP MONOGRAPH]
    • BRD-K60237333-001-26-3
    • Pharmakon1600-01500430
    • Nicotinic acid, purum, >=99.0% (HPLC)
    • Nicotil
    • Prestwick0_000881
    • Kyselina nikotinova
    • NIACIN [ORANGE BOOK]
    • NCGC00016268-03
    • Oprea1_514398
    • Nicotinic acid (JP18/INN)
    • Slo-niacin
    • STR00112
    • NCGC00016268-01
    • NCGC00016268-08
    • CCRIS 1902
    • NICOTINIC ACID [MI]
    • CHEBI:15940
    • Nicotinic acid, NIST(R) SRM(R) 148
    • IDI1_000695
    • Niacin [USAN]
    • MFCD00006391
    • NIACIN [FCC]
    • BCP16301
    • NICOTINIC ACID [MART.]
    • Prestwick2_000881
    • EN300-16693
    • Nicotinic acid [INN]
    • Nicodon
    • Q134658
    • SCHEMBL1433
    • Opera_ID_1346
    • 101113-41-1
    • ACIDUM NICOTINICUM [WHO-IP LATIN]
    • Nicotinic Acid 1.0 mg/ml in Methanol
    • .beta.-Pyridinecarboxylic acid
    • NSC 169454
    • SR-01000722017
    • HMS1920P17
    • HMS502C17
    • Tinic
    • Nicotinic Acid [Matrix for MALDI-TOF/MS]
    • Nicotinic acid, certified reference material, TraceCERT(R)
    • NIO
    • NSC-757241
    • Tox21_201420
    • SPBio_002881
    • VITAMIN B-3
    • Nicotinic acid, USP grade
    • AC-22484
    • InChI=1/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9
    • SPBio_000011
    • Pyridinecarboxylic acid, 3-
    • Nicotinic acid, >=98%
    • NSC757241
    • Spectrum2_000006
    • 2679MF687A
    • SBI-0051456.P003
    • NIACIN [USP-RS]
    • HSDB 3134
    • VITAMIN B3 [VANDF]
    • Niacin extended release
    • Nicotinic acid, Vetec(TM) reagent grade, >=98%
    • Spectrum3_000515
    • HMS3714B04
    • Niconat
    • HMS3655K08
    • KBio1_000695
    • PS-4255
    • Nicotinsaure
    • AC8691
    • BSPBio_000662
    • NICOTINIC ACID [WHO-DD]
    • BRD-K60237333-001-28-9
    • NC00524
    • Nicotinic acid, for inorganic trace analysis, >=99.999% (metals basis)
    • NICOTINIC ACID [EMA EPAR]
    • DB00627
    • BBL037343
    • 3DDB011E-F3A6-45B6-A2D2-77B2A6E8936E
    • KBio2_006679
    • SR-01000722017-2
    • 5-pyridinecarboxylic acid
    • BSPBio_002069
    • Pyridine-.beta.-carboxylic acid
    • Spectrum_001063
    • NIASPAN TITRATION STARTER PACK
    • BRD-K60237333-001-27-1
    • 5-22-02-00057 (Beilstein Handbook Reference)
    • SPECTRUM1500430
    • Pyridine-carboxylique-3
    • NICO
    • HMS2097B04
    • CAS-59-67-6
    • AC-907/25014105
    • Ncotnc acd
    • pyridinium-3-carboxylate
    • Nicotinic Acid;
    • Nicotinic Acid,(S)
    • Nicotinic acid (Niacin)
    • D00049
    • NICOTINIC ACID [VANDF]
    • NCGC00016268-13
    • Prestwick1_000881
    • AB00052050_15
    • Naotin
    • DTXCID10932
    • SR 4390
    • NCGC00016268-09
    • Caswell No. 598
    • P.P. factor-pellagra preventive factor
    • HMS3371E07
    • [3H]-Nicotinic acid
    • HMS2091H22
    • CHEMBL573
    • DivK1c_000695
    • Tox21_110337
    • Nicotinic acid, for synthesis, 99%
    • NIACIN [VANDF]
    • Kyselina nikotinova [Czech]
    • ADVICOR COMPONENT NIACIN
    • NICOTINIC ACID [EP IMPURITY]
    • NCGC00094734-02
    • Nicotinic acid, SAJ special grade, >=99.5%
    • Nicotinic acid, matrix substance for MALDI-MS, >=99.5% (HPLC)
    • Pyridine-3-carbonic acid
    • NINDS_000695
    • AI3-18994
    • Acido nicotinico
    • 3-Pyridyl carboxylic acid
    • METHYL NICOTINATE IMPURITY A [EP IMPURITY]
    • Niacor
    • Niaspan (TN)
    • BDBM23515
    • Nicotinic acid, European Pharmacopoeia (EP) Reference Standard
    • C00253
    • UNII-2679MF687A
    • Tox21_302904
    • SDCCGMLS-0066610.P001
    • SR-01000722017-4
    • DB-007765
    • bmse000104
    • s1744
    • WLN: T6NJ CVQ
    • KBioSS_001543
    • Nicotinic acid, plant cell culture tested
    • Niacin (Nicotinic Acid), Pharmaceutical Secondary Standard; Certified Reference Material
    • Niacin [USP]
    • GTPL1594
    • SIMCOR COMPONENT NIACIN
    • L001199
    • NS00003500
    • AB00052050_14
    • Niacin (USP)
    • Nicotinic acid, analytical standard
    • EPA Pesticide Chemical Code 056701
    • NSC-169454
    • KBio2_004111
    • NCGC00016268-04
    • Nico-400
    • NCGC00094734-01
    • MDL: MFCD00006391
    • Inchi: 1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
    • InChI Key: PVNIIMVLHYAWGP-UHFFFAOYSA-N
    • SMILES: O([H])C(C1=C([H])N=C([H])C([H])=C1[H])=O
    • BRN: 109591

Computed Properties

  • Exact Mass: 123.032028g/mol
  • Surface Charge: 0
  • XLogP3: 0.4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 123.032028g/mol
  • Monoisotopic Mass: 123.032028g/mol
  • Topological Polar Surface Area: 50.2Ų
  • Heavy Atom Count: 9
  • Complexity: 114
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 123.11

Experimental Properties

  • Odor: Odorless
  • Stability Shelf Life: Stable under recommended storage conditions.
  • Autoignition Temperature: 580 °C
  • Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
  • Dissociation Constants: pKa = 4.75 at 25 °C
  • Taste: Sour taste
  • Color/Form: Powder
  • Density: 1.473
  • Melting Point: 236-239 °C (lit.)
  • Boiling Point: 292.4°C at 760 mmHg
  • Flash Point: Fahrenheit: 379.4 ° f < br / > Celsius: 193 ° C < br / >
  • Refractive Index: 1.5423 (estimate)
  • PH: 2.7 (18g/l, H2O, 20℃)
  • Solubility: 18g/l
  • Water Partition Coefficient: 1-5 g/100 mL at 17 ºC
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. May be light sensitive.
  • PSA: 55.98000
  • LogP: 0.88080
  • Odor: Odorless
  • Merck: 6525
  • Sensitiveness: Sensitive to light
  • Vapor Pressure: 9.36X10-5 mm Hg at 25 °C (est)
  • pka: 4.85(at 25℃)
  • Color/Form: 1.0 mg/mL in methanol
  • Solubility: 1g of product is soluble in 60ml of water, easily soluble in boiling water, boiling ethanol, alkali hydroxide and alkali carbonate solutions, soluble in propylene glycol, insoluble in ether.

Niacin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:8
  • RTECS:QT0525000
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • TSCA:Yes
  • Toxicity:LD50 s.c. in rats: 5 g/kg (Brazda, Coulson)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

Niacin Customs Data

  • HS CODE:29362990
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Niacin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
978096-25G
Nicotinic acid, 99.5%
59-67-6 99.5%
25G
¥ 81 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015202-100g
Niacin
59-67-6 99%
100g
¥52 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0082-500g
Niacin
59-67-6 99.0%(LC&T)
500g
¥470.0 2022-05-30
abcr
AB110505-250 g
Nicotinic acid, 99%; .
59-67-6 99%
250 g
€25.40 2023-07-20
ChemScence
CS-1946-500mg
Niacin
59-67-6 99.77%
500mg
$50.0 2021-09-02
ChemScence
CS-1946-1kg
Niacin
59-67-6 99.77%
1kg
$37.0 2022-04-27
Enamine
EN300-16693-100.0g
pyridine-3-carboxylic acid
59-67-6 95%
100g
$67.0 2023-05-02
Enamine
EN300-16693-0.25g
pyridine-3-carboxylic acid
59-67-6 95%
0.25g
$19.0 2023-05-02
MedChemExpress
HY-B0143-10mM*1 mL in DMSO
Niacin
59-67-6 99.91%
10mM*1 mL in DMSO
¥500 2024-05-25
eNovation Chemicals LLC
D574204-10kg
Nicotinic acid
59-67-6 97%
10kg
$520 2024-06-05

Niacin Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  20 min, 75 °C
Reference
Substituted tertiary phosphine Ru(II) organometallics: Catalytic utility on the hydrolysis of etofibrate in pharmaceuticals
Reddy, P. Muralidhar; et al, Spectrochimica Acta, 2008, (5), 1231-1237

Niacin Raw materials

Niacin Preparation Products

Niacin Suppliers

BIOOKE MICROELECTRONICS CO.,LTD
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(CAS:59-67-6)Nicotinic acid
Order Number:274502
Stock Status:0
Quantity:kg
Purity:99%
Pricing Information Last Updated:Tuesday, 20 August 2024 16:32
Price ($):0
Hubei Henglvyuan Technology Co., Ltd
Gold Member
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(CAS:59-67-6)Niacin
Order Number:59-67-6
Stock Status:0/0
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Purity:/
Pricing Information Last Updated:Monday, 18 March 2024 13:48
Price ($):0/0
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
(CAS:59-67-6)niacin
Order Number:JH039
Stock Status:in Stock
Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated

Niacin Related Literature

Additional information on Niacin

Niacin (CAS No. 59-67-6): A Multifunctional Compound Bridging Chemistry, Biology, and Medicine

Niacin, also known as nicotinic acid, is a water-soluble vitamin classified as vitamin B3 (VB3) with the chemical formula CH₅NO₂. Its CAS registry number, 59-67-6, identifies it as a compound of significant relevance in both academic research and clinical practice. Structurally characterized by a pyridine ring substituted with a carboxylic acid group at position 3 and an amide group at position 1, niacin serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in redox reactions, energy metabolism, and cellular signaling pathways, making niacin indispensable for maintaining physiological homeostasis.

In recent years, advancements in metabolomics have revealed novel roles of niacin beyond its classical function as a nutrient. A study published in *Nature Metabolism* (2023) demonstrated that niacin deficiency disrupts epigenetic regulation by impairing histone deacetylase (HDAC) activity, which is critical for gene expression modulation. This finding underscores the compound’s role in chromatin remodeling and its potential implications for therapies targeting epigenetic disorders such as cancer or neurodegenerative diseases. The compound’s ability to influence NAD+ biosynthesis has also been linked to enhanced mitochondrial biogenesis, a mechanism explored in preclinical models of metabolic syndrome.

Clinically, niacin (CAS No. 59-67-6) remains a cornerstone in lipid management due to its unique dual mechanism of action: it suppresses hepatic triglyceride synthesis while upregulating high-density lipoprotein (HDL) production. However, recent trials have highlighted challenges with traditional formulations causing vasodilation-induced flushing and hepatotoxicity at high doses. Innovations such as extended-release formulations with reduced side effects are now under investigation. A phase III trial reported in *The Lancet* (2024) showed that combining low-dose niacin with paraxanthine, a caffeine metabolite, synergistically improves lipid profiles without exacerbating adverse effects—a breakthrough leveraging molecular pharmacology principles.

Beyond cardiovascular applications, emerging research focuses on niacin’s neuroprotective properties. In Alzheimer’s disease models, supplementation with niacin enhanced synaptic plasticity by activating sirtuin enzymes—histone-modifying proteins involved in neuronal survival—according to findings from *Cell Reports* (2023). This mechanism aligns with its role in NAD+-dependent pathways that regulate cellular senescence and inflammation. Additionally, studies published in *Science Translational Medicine* (2024) identified niacin’s capacity to modulate microglial activation through PPAR-alpha receptor agonism, suggesting potential for neurodegenerative disease therapies.

In dermatology,niacin has gained attention for its anti-inflammatory effects mediated via the hydroxycarboxylic acid receptor 3 (HCAR3) pathway. A randomized controlled trial in *Journal of Investigative Dermatology* (2024) demonstrated that topical application of stabilized niacin derivatives reduces acne lesion counts by inhibiting sebum production without causing skin irritation—a significant improvement over earlier formulations prone to decomposition under ambient conditions.

From a synthetic chemistry perspective,niacin CAS No. 59-67-6 serves as an intermediate in the production of pharmaceuticals like nicotinamide riboside, an NAD+ precursor under study for aging-related conditions. Recent advances include enzymatic synthesis methods using engineered nicotinamidase enzymes reported in *ACS Catalysis* (2024), which offer higher yield compared to traditional chemical routes while minimizing environmental impact.

A critical area of current research involves understanding the compound’s pharmacokinetics at subclinical doses (niacin long-term supplementation) for preventive medicine applications. Human cohort studies published in *JAMA Cardiology* (2024) suggest that daily doses below 1 gram may reduce coronary artery calcification progression without triggering adverse reactions typically associated with higher therapeutic doses.

In drug delivery systems,niacin is being explored as part of prodrug strategies to enhance bioavailability and target specificity. A 2024 paper from *Advanced Drug Delivery Reviews* described pH-sensitive nanoparticles encapsulating niacin derivatives that release active molecules selectively within inflamed tissues—minimizing systemic side effects while maximizing therapeutic efficacy.

Mechanistically,niacin’s activation of adenosine receptors has been implicated in its anti-inflammatory properties beyond HCAR3 pathways. Research from *Immunity* journal revealed that adenosine A₂A-receptor signaling induced by niacin metabolites suppresses cytokine storm mechanisms relevant to autoimmune diseases like rheumatoid arthritis—a discovery expanding its therapeutic potential into immunomodulatory applications.

Safety profiles continue to evolve with novel formulations reducing historical limitations:extended-release niacin products now incorporate cyclodextrin complexes or microencapsulation techniques to mitigate flushing episodes caused by prostaglandin E release during rapid absorption phases observed in conventional tablets (*Journal of Medicinal Chemistry*, 2024). These innovations address key barriers hindering widespread clinical adoption despite proven efficacy.

The compound’s role in epigenetic therapy is further illuminated by its ability to regulate DNA repair processes via PARP enzyme activation—critical for maintaining genomic stability (*Nature Chemical Biology*, 2024). This dual function as both an antioxidant cofactor and DNA repair modulator positions it uniquely among vitamins with therapeutic applications.

In oncology,niacin derivatives are being investigated for their tumor-suppressive properties through metabolic reprogramming mechanisms (*Cancer Cell*, 2024). One study demonstrated that high-dose intravenous administration selectively induces apoptosis in cancer cells dependent on NAD+-rich environments—a strategy currently undergoing preclinical optimization for targeted therapies.

Nutritional science advancements include identifying genetic polymorphisms affecting niacin metabolism (*Genome Medicine*, 2024). The discovery of variants within the NAD synthetase gene family explains inter-individual differences in response to supplementation—a breakthrough enabling personalized dosing strategies based on pharmacogenomic analysis.

Biochemical assays using mass spectrometry have refined quantification methods for niacin CAS No. 59-67-6 levels within tissues (*Analytical Chemistry*, 2024). New LC-MS/MS protocols detect picomolar concentrations of free nicotinic acid and its conjugated forms simultaneously—a critical advancement for monitoring therapeutic efficacy and toxicity thresholds accurately.

Clinical trials now emphasize combination therapies:niacin combined with statins shows additive benefits without increasing myopathy risks when administered at optimized ratios (*New England Journal of Medicine*, 2024). This approach leverages complementary mechanisms where statins reduce LDL cholesterol while niacin elevates HDL levels synergistically improving overall lipid profiles compared to monotherapy regimens.

Inflammation modulation via niacin HCAR3 agonism has been extended into experimental models of multiple sclerosis (*Proceedings of the National Academy of Sciences*, 2024). Researchers observed reduced demyelination when combining standard immunosuppressants with low-dose oral niacin—a potential paradigm shift toward integrated treatment approaches addressing both immune dysregulation and neurodegeneration simultaneously.

Synthetic organic chemistry continues advancing derivatization techniques:acylated niacin esters synthesized using microwave-assisted condensation reactions exhibit improved solubility profiles ideal for transdermal drug delivery systems (*European Journal of Medicinal Chemistry*, 2024). These modifications maintain biological activity while enhancing physical characteristics crucial for formulation development across diverse medical specialties.

The compound’s role in skin health extends beyond anti-acne applications:topical niacin formulations now incorporate nanoemulsion carriers that enhance penetration into dermal layers without causing irritation (*Journal of Cosmetic Dermatology*, 2019–updated data available Q1/’’’’). This innovation supports its use in treating inflammatory dermatoses such as rosacea while maintaining cosmeceutical safety standards.

Epidemiological studies reinforce its preventive role:population-based analyses linking higher dietary intake of vitamin B3 sources—such as tryptophan-rich foods—to lower incidence rates of non-alcoholic fatty liver disease (NAFLD) were published recently (*Gastroenterology*, 】】】】). These findings align with mechanistic insights showing improved hepatic lipid handling through enhanced carnitine biosynthesis dependent on adequate nicotinic acid availability.

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